molecular formula C18H13BrO3 B8089894 3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one

3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one

Cat. No.: B8089894
M. Wt: 357.2 g/mol
InChI Key: OIGUZKMLGMTOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one is an organic compound with a complex polycyclic aromatic structure This compound is notable for its unique chemical properties, which include a bromine atom at the 3-position and a hydroxyl group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one typically involves multiple steps, starting from commercially available materials. One common method includes the bromination of a naphtho[2,3-b]benzofuran precursor. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 3-bromo-8-oxo-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one.

    Reduction: Formation of 8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one involves its interaction with specific molecular targets. The bromine and hydroxyl groups play crucial roles in its reactivity. For example, the hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-hydroxybenzaldehyde: Another brominated compound with a hydroxyl group, but with a simpler structure.

    3-Bromonaphtho[2,3-b]thiophene: A sulfur-containing analog with similar bromination patterns.

    8-Hydroxyquinoline: A compound with a hydroxyl group at a similar position but lacking the bromine atom.

Uniqueness

3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one is unique due to its fused polycyclic aromatic structure and the presence of both bromine and hydroxyl functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₅BrO₃
  • Molecular Weight : 363.22 g/mol

This compound features a bromine atom at the 3-position and a hydroxyl group at the 8-position of the naphtho[2,3-b]benzofuran skeleton, which contributes to its unique reactivity and potential biological properties.

Antimicrobial Properties

Research has indicated that derivatives of naphtho[2,3-b]benzofuran compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain naphtho[2,3-b]furan derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of naphtho[2,3-b]benzofuran derivatives. These compounds have been shown to induce apoptosis in cancer cells through various pathways including:

  • Activation of caspases : Leading to programmed cell death.
  • Inhibition of cell proliferation : By interfering with cell cycle progression.

A notable study demonstrated that derivatives similar to this compound exhibited cytotoxic effects against breast cancer cells in vitro.

Anti-inflammatory Effects

Naphtho[2,3-b]benzofuran derivatives have also been investigated for their anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus providing a potential therapeutic avenue for managing inflammatory diseases.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal assessed the effects of a series of naphtho[2,3-b]furan derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound showed IC50 values in the low micromolar range against breast and prostate cancer cells. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of naphtho[2,3-b]furan derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds exhibited significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Research Findings Summary Table

Biological ActivityMechanism of ActionReference
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis via caspase activation
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Properties

IUPAC Name

3-bromo-8-hydroxy-6,6-dimethylnaphtho[3,2-b][1]benzofuran-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO3/c1-18(2)13-8-10(20)4-6-11(13)16(21)15-12-5-3-9(19)7-14(12)22-17(15)18/h3-8,20H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGUZKMLGMTOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)O)C(=O)C3=C1OC4=C3C=CC(=C4)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one
Reactant of Route 2
3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one
Reactant of Route 3
Reactant of Route 3
3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one
Reactant of Route 4
3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one
Reactant of Route 5
3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one
Reactant of Route 6
3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.